2-(Oxan-3-yl)pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxan-3-yl)pyrimidin-5-amine is a heterocyclic compound that features a pyrimidine ring substituted with an oxan-3-yl group at the 2-position and an amine group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-3-yl)pyrimidin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions with sodium methoxide in butanol . This method ensures the formation of the desired pyrimidine derivative with high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(Oxan-3-yl)pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted pyrimidine derivatives.
Scientific Research Applications
2-(Oxan-3-yl)pyrimidin-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Oxan-3-yl)pyrimidin-5-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit serine/threonine protein kinase PLK4, a key regulator of centriole duplication . By binding to the active site of PLK4, the compound prevents its activity, leading to the disruption of cell division and potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: A structurally similar compound with a fused pyrimidine ring system.
Pyrido[3,4-d]pyrimidine: Another related compound with a different substitution pattern on the pyrimidine ring.
Uniqueness
2-(Oxan-3-yl)pyrimidin-5-amine is unique due to the presence of the oxan-3-yl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a versatile building block in synthetic chemistry and its efficacy as a bioactive molecule in medicinal applications.
Properties
Molecular Formula |
C9H13N3O |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-(oxan-3-yl)pyrimidin-5-amine |
InChI |
InChI=1S/C9H13N3O/c10-8-4-11-9(12-5-8)7-2-1-3-13-6-7/h4-5,7H,1-3,6,10H2 |
InChI Key |
MYNMXMCNDAYCJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)C2=NC=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.